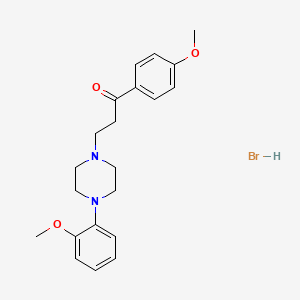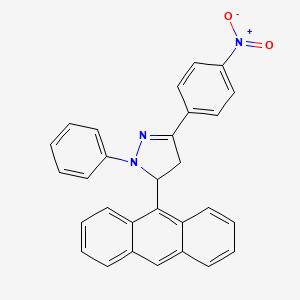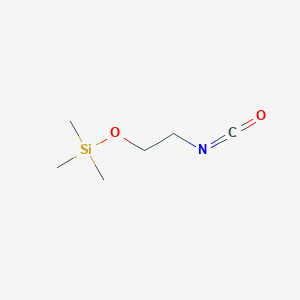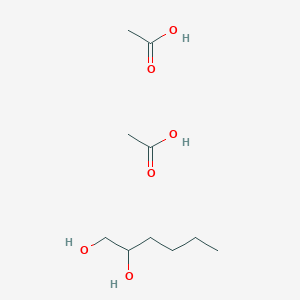
Acetic acid;hexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;hexane-1,2-diol is a compound that combines the properties of acetic acid and hexane-1,2-diol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Hexane-1,2-diol is a diol, meaning it contains two hydroxyl groups, and is used in various industrial and chemical applications. The combination of these two compounds results in a versatile chemical with unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;hexane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process typically uses oxidizing agents such as osmium tetroxide or potassium permanganate to convert alkenes into diols . Another method involves the catalytic enantioselective diboration of alkenes, followed by oxidation to produce the desired diol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed diacetoxylation of alkenes in the presence of peracetic acid and acetic anhydride . This method is favored for its efficiency and ability to produce high yields under mild conditions.
化学反応の分析
Types of Reactions: Acetic acid;hexane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the diol can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the reaction conditions . Reduction reactions can convert the diol into alkanes or other reduced forms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium or potassium dichromate for oxidation, and hydrogen gas with a palladium catalyst for reduction . Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products: The major products formed from the reactions of this compound include aldehydes, ketones, carboxylic acids, and alkanes . These products are valuable intermediates in various chemical processes and industrial applications.
科学的研究の応用
Acetic acid;hexane-1,2-diol has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex molecules and as a starting material for the production of polymers . In biology, it serves as a preservative and antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi . In medicine, it is used in formulations for topical treatments and as an ingredient in certain pharmaceuticals . Industrially, it is employed in the manufacture of cosmetics, personal care products, and as a solvent in various chemical processes .
作用機序
The mechanism of action of acetic acid;hexane-1,2-diol involves its interaction with cellular components and enzymes. The hydroxyl groups in hexane-1,2-diol can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function . Acetic acid can disrupt cell membranes and inhibit metabolic pathways, leading to antimicrobial effects . The combination of these properties makes this compound effective in various applications.
類似化合物との比較
Similar Compounds: Similar compounds to acetic acid;hexane-1,2-diol include other diols such as ethane-1,2-diol (ethylene glycol) and propane-1,2-diol (propylene glycol) . These compounds share the presence of two hydroxyl groups but differ in their carbon chain length and overall structure.
Uniqueness: What sets this compound apart from other diols is its combination with acetic acid, which imparts unique properties such as enhanced antimicrobial activity and increased solubility in organic solvents . This makes it particularly useful in applications where both diol and carboxylic acid functionalities are desired.
特性
CAS番号 |
22007-57-4 |
|---|---|
分子式 |
C10H22O6 |
分子量 |
238.28 g/mol |
IUPAC名 |
acetic acid;hexane-1,2-diol |
InChI |
InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-6(8)5-7;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4) |
InChIキー |
GLHQKFAUYACHSM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CO)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
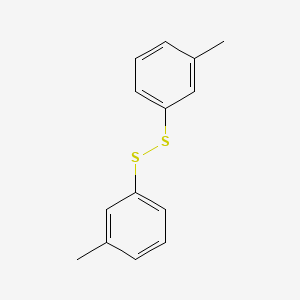
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
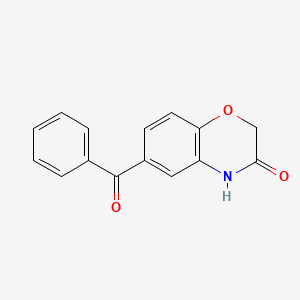
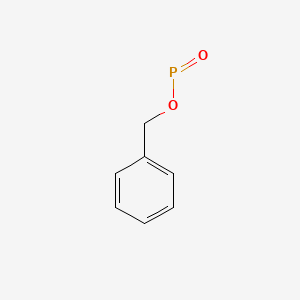
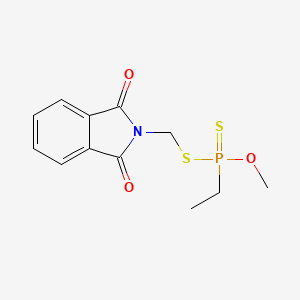
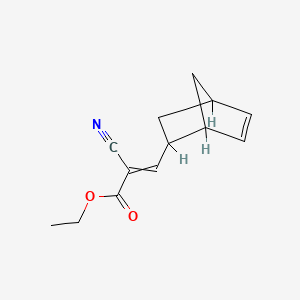

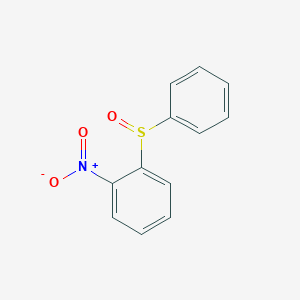

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
